molecular formula C12H16BrNO2 B2504431 4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol CAS No. 1859534-41-0

4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol

Cat. No.: B2504431
CAS No.: 1859534-41-0
M. Wt: 286.169
InChI Key: LJMSVTFFABPXGL-UHFFFAOYSA-N
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Description

4-{(2-Bromophenyl)methylamino}oxolan-3-ol is an organic compound characterized by the presence of a bromophenyl group, a methylamino group, and an oxolan-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and methylamine.

    Nucleophilic Substitution: 2-bromobenzyl chloride reacts with methylamine in the presence of a base such as sodium hydroxide to form 2-bromobenzylmethylamine.

    Cyclization: The resulting 2-bromobenzylmethylamine undergoes cyclization with an epoxide, such as ethylene oxide, to form the oxolan-3-ol ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Products include ketones or aldehydes derived from the oxolan-3-ol moiety.

    Reduction: Products include phenyl derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-aminophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{(2-Bromophenyl)methylamino}oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromophenyl group suggests possible applications in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolan-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(2-Chlorophenyl)methylamino}oxolan-3-ol
  • 4-{(2-Fluorophenyl)methylamino}oxolan-3-ol
  • 4-{(2-Iodophenyl)methylamino}oxolan-3-ol

Uniqueness

Compared to its analogs, 4-{(2-Bromophenyl)methylamino}oxolan-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMSVTFFABPXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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